2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-methoxybenzyl)acetamide
Beschreibung
The compound 2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-methoxybenzyl)acetamide (hereafter referred to as the target compound) features a fused thieno[3,4-c]pyrazole core linked to an acetamide group substituted with a 4-methoxybenzyl moiety.
Eigenschaften
IUPAC Name |
2-(3-acetamido-4,6-dihydrothieno[3,4-c]pyrazol-2-yl)-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-11(22)19-17-14-9-25-10-15(14)20-21(17)8-16(23)18-7-12-3-5-13(24-2)6-4-12/h3-6H,7-10H2,1-2H3,(H,18,23)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGCVHNCVDGQMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2CSCC2=NN1CC(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-methoxybenzyl)acetamide belongs to the thienopyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of a thieno[3,4-c]pyrazole core. This structural framework is known for conferring various biological properties due to its ability to interact with multiple biological targets.
1. Antioxidant Activity
Research has shown that thienopyrazole derivatives exhibit significant antioxidant properties. For instance, a study highlighted that certain thieno[2,3-c]pyrazole compounds can protect erythrocytes from oxidative stress induced by toxic substances like 4-nonylphenol. The alterations in erythrocyte morphology were significantly reduced when treated with these compounds, suggesting their potential as antioxidants in biological systems .
| Treatment | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno Compound A | 12 ± 1.03 |
| Thieno Compound B | 0.6 ± 0.16 |
2. Anti-inflammatory Properties
Thienopyrazoles have been identified as potent inhibitors of phosphodiesterase (PDE) enzymes, particularly PDE7, which is implicated in inflammatory and immunological diseases. By inhibiting PDE7, these compounds may reduce inflammation and provide therapeutic benefits in conditions such as asthma and rheumatoid arthritis .
3. Antimicrobial Activity
The antimicrobial effects of thienopyrazole derivatives have also been documented. Compounds in this class have shown efficacy against various bacterial strains, indicating their potential use as antimicrobial agents . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
4. Anticancer Activity
Several studies have indicated that thienopyrazoles possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. For example, specific thienopyrazole derivatives have been evaluated for their ability to inhibit aurora kinases, which are critical for cancer cell proliferation .
Case Studies
A notable case study involved the synthesis and evaluation of a series of thienopyrazole compounds for their biological activity against cancer cell lines. The results demonstrated that modifications to the thienopyrazole structure could enhance anticancer efficacy, leading to significant reductions in tumor cell viability .
Vergleich Mit ähnlichen Verbindungen
Structural Features
The target compound’s key structural elements include:
- Thieno[3,4-c]pyrazole: A fused heterocyclic system combining thiophene and pyrazole rings.
- Acetamide linker: Connects the thieno-pyrazole core to the 4-methoxybenzyl group.
- 4-Methoxybenzyl substituent : A common lipophilicity-enhancing group in medicinal chemistry.
Comparisons with analogs :
Imidazo[2,1-b]thiazole derivatives (): Compounds like 5k and 5l replace the thieno-pyrazole with imidazo[2,1-b]thiazole cores. Substitutions include chlorophenyl or fluorobenzyl groups, altering electronic properties.
Pyridazin-3(2H)-one derivatives (): Agonists for FPR2 receptors (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) feature pyridazinone rings instead of thieno-pyrazole. The 4-methoxybenzyl group is retained, suggesting a role in receptor binding.
Thiadiazole and pyrimidinone derivatives (): Compound 3h (thiadiazole) and Compound 20 (pyrimidinone) use sulfur-containing heterocycles but lack fused ring systems. Trifluoromethyl and thiazole substituents increase metabolic stability.
N-Substituted 2-arylacetamides ():
- Derivatives like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide prioritize thiazole rings over fused systems.
- Dichlorophenyl groups enhance halogen bonding interactions.
Table 1: Structural Comparison of Key Analogs
Physicochemical Properties
While data for the target compound are unavailable, analogs provide insights into trends:
Table 2: Physicochemical Data for Selected Analogs
Key observations :
- Yields : Imidazo[2,1-b]thiazole derivatives (70–78%) outperform thiadiazoles (36%), suggesting synthetic challenges with sulfur-rich cores.
- Melting Points : Thiadiazoles (e.g., 219°C) exhibit higher thermal stability than imidazo-thiazoles (80–118°C), likely due to stronger intermolecular forces (e.g., hydrogen bonds).
- Mass Spec : Molecular ion peaks align with calculated masses, confirming structural integrity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
